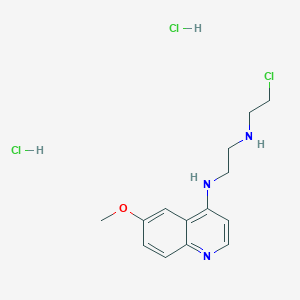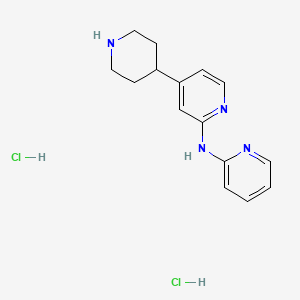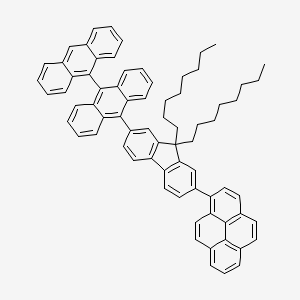
1-(7-(9,9'-Bianthracen-10-yl)-9,9-dioctyl-9h-fluoren-2-yl)pyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(7-(9,9’-Bianthracen-10-yl)-9,9-dioctyl-9H-fluoren-2-yl)pyrene is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by its unique structure, which includes a pyrene core linked to a fluorenyl group and further extended with bianthracenyl and dioctyl substituents. The compound is of significant interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-(9,9’-Bianthracen-10-yl)-9,9-dioctyl-9H-fluoren-2-yl)pyrene typically involves multi-step organic reactions. The process begins with the preparation of the fluorenyl and pyrene intermediates, which are then coupled through a series of reactions. Key steps include:
Suzuki Coupling Reaction: This reaction is used to couple the fluorenyl and pyrene intermediates. It involves the use of palladium catalysts and base in an inert atmosphere.
Bromination and Subsequent Coupling: The bianthracenyl group is introduced through bromination followed by coupling with the fluorenyl-pyrene intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product specifications.
化学反应分析
Types of Reactions
1-(7-(9,9’-Bianthracen-10-yl)-9,9-dioctyl-9H-fluoren-2-yl)pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrocarbon derivatives.
科学研究应用
1-(7-(9,9’-Bianthracen-10-yl)-9,9-dioctyl-9H-fluoren-2-yl)pyrene has several scientific research applications:
Optoelectronics: Used in the development of OLEDs due to its excellent photophysical properties.
Material Science: Employed in the fabrication of organic semiconductors and photovoltaic cells.
Biological Studies: Investigated for its interactions with biological macromolecules and potential use in bioimaging.
Chemical Sensors: Utilized in the design of chemical sensors for detecting environmental pollutants.
作用机制
The mechanism of action of 1-(7-(9,9’-Bianthracen-10-yl)-9,9-dioctyl-9H-fluoren-2-yl)pyrene involves its interaction with light and electronic states. The compound absorbs light and undergoes electronic transitions, which are crucial for its function in optoelectronic devices. The molecular targets include the electronic states of the aromatic rings, and the pathways involve energy transfer and charge transport mechanisms.
相似化合物的比较
Similar Compounds
- 1-(7-(9,9’-Bianthracen-10-yl)-9,9-dimethyl-9H-fluoren-2-yl)pyrene
- 1-(7-(9,9’-Bianthracen-10-yl)-9,9-dihexyl-9H-fluoren-2-yl)pyrene
Uniqueness
1-(7-(9,9’-Bianthracen-10-yl)-9,9-dioctyl-9H-fluoren-2-yl)pyrene is unique due to its specific combination of substituents, which confer distinct photophysical properties. The dioctyl groups enhance solubility and processability, making it more suitable for industrial applications compared to its dimethyl and dihexyl counterparts.
属性
分子式 |
C73H66 |
|---|---|
分子量 |
943.3 g/mol |
IUPAC 名称 |
1-[7-(10-anthracen-9-ylanthracen-9-yl)-9,9-dioctylfluoren-2-yl]pyrene |
InChI |
InChI=1S/C73H66/c1-3-5-7-9-11-21-44-73(45-22-12-10-8-6-4-2)66-47-54(56-40-36-51-35-34-49-26-23-27-50-37-43-65(56)70(51)68(49)50)38-41-59(66)60-42-39-55(48-67(60)73)69-61-30-17-19-32-63(61)72(64-33-20-18-31-62(64)69)71-57-28-15-13-24-52(57)46-53-25-14-16-29-58(53)71/h13-20,23-43,46-48H,3-12,21-22,44-45H2,1-2H3 |
InChI 键 |
JOLJDYOOUWTIQJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)C7=C1C=C(C=C7)C8=C9C=CC=CC9=C(C1=CC=CC=C18)C1=C2C=CC=CC2=CC2=CC=CC=C21)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phosphonic acid, P,P'-[3-(dimethylamino)-1-hydroxypropylidene]bis-, sodium salt (1:2)](/img/structure/B15126011.png)
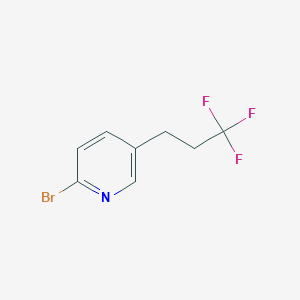

![8-[4-[3-(5-fluoro-1H-indol-3-yl)propyl]piperazin-1-yl]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B15126029.png)
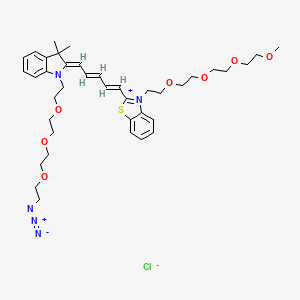

![(R)-N,N-Dimethyl-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocin-14-amine](/img/structure/B15126061.png)
![Benzo[d][1,3]dioxole-5-carbonyl fluoride](/img/structure/B15126070.png)
![2-amino-N-[3-(dichloromethyl)-5,6,8-trihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]propanamide](/img/structure/B15126072.png)
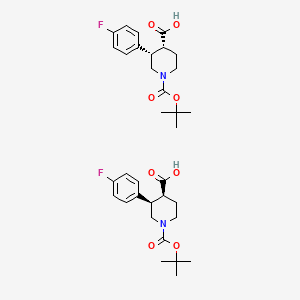

![N-(2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethyl)cyclopentanamine](/img/structure/B15126081.png)
